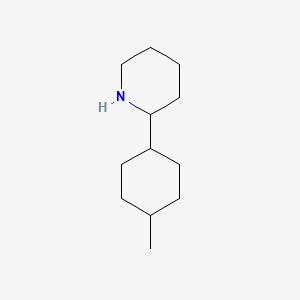

2-(4-Methylcyclohexyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

85237-69-0 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

2-(4-methylcyclohexyl)piperidine |

InChI |

InChI=1S/C12H23N/c1-10-5-7-11(8-6-10)12-4-2-3-9-13-12/h10-13H,2-9H2,1H3 |

InChI Key |

JBVLZTOPFKHUJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C2CCCCN2 |

Origin of Product |

United States |

Overview of Piperidine Derivatives in Chemical Research

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and drug design. nih.govnih.gov Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, demonstrating their versatility and importance. nih.govresearchgate.net The widespread presence of this structural motif is attributed to its ability to influence the pharmacokinetic and pharmacodynamic properties of molecules, such as enhancing membrane permeability, improving receptor binding, and increasing metabolic stability. researchgate.net

Significance of Methylated Cyclohexyl Moieties in Organic Scaffolds

The inclusion of a methyl group, a simple alkyl substituent, can profoundly impact a molecule's properties in drug design. juniperpublishers.comjuniperpublishers.com The "magic methyl" effect refers to the substantial increase in a molecule's biological activity resulting from the strategic placement of a methyl group. juniperpublishers.com Methylation can enhance a compound's binding affinity to its target, modulate its metabolic stability, and improve its lipophilicity, which affects absorption and distribution within the body. juniperpublishers.comjuniperpublishers.comomicsonline.org

Specifically, the cyclohexyl group, a cyclic alkyl moiety, introduces a three-dimensional element to a molecule's structure. omicsonline.org This can influence how the molecule interacts with biological targets. The methylation of this cyclohexyl ring, as seen in 2-(4-Methylcyclohexyl)piperidine, can further refine these interactions. The position of the methyl group on the cyclohexyl ring can create specific stereochemical arrangements that may be crucial for selective binding to a receptor or enzyme. nih.gov Research into compounds with similar structures, such as 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555), has shown that the stereochemistry resulting from methyl substitution significantly impacts biological activity. nih.gov

Current Research Trends and Unexplored Areas for 2 4 Methylcyclohexyl Piperidine

Direct Synthesis of this compound

The direct synthesis of the this compound scaffold can be achieved through several key reaction pathways. These methods often involve the catalytic hydrogenation of corresponding pyridine (B92270) precursors, a fundamental and widely used approach for creating piperidine rings. dtic.milrsc.org

Key Reaction Pathways and Mechanisms

The most common route to piperidine synthesis is the reduction of pyridine derivatives. nih.gov This transformation can be accomplished using various reducing agents and catalytic systems. The mechanism typically involves the stepwise addition of hydrogen across the double bonds of the pyridine ring, leading to the saturated piperidine structure. scholaris.ca The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Another significant pathway involves intramolecular cyclization reactions. nih.gov These methods often start with acyclic precursors containing both an amine and a suitable leaving group or an electrophilic center, which then react to form the piperidine ring.

Catalytic Approaches in Piperidine Ring Formation

Catalysis plays a pivotal role in the efficient synthesis of piperidines. Both heterogeneous and homogeneous catalysts are employed, with the choice depending on the specific substrate and desired outcome.

Hydrogenation: The catalytic hydrogenation of pyridines is a cornerstone of piperidine synthesis. rsc.org A variety of metals, including rhodium, palladium, nickel, and cobalt, have been shown to be effective catalysts for this transformation. dtic.milrsc.orgnih.gov For instance, rhodium on carbon (Rh/C) has been used for the complete hydrogenation of aromatic rings under relatively mild conditions. organic-chemistry.org Recent advancements have focused on developing more sustainable and efficient methods, such as electrocatalytic hydrogenation, which can operate at ambient temperature and pressure. acs.orgnih.gov This method utilizes a carbon-supported rhodium catalyst in an anion-exchange membrane electrolyzer to achieve high yields of piperidines from pyridines. acs.orgnih.gov The reaction proceeds without the need for acidic additives, which are often required in traditional methods and can lead to unwanted side reactions and corrosion. researchgate.net

Dehydrogenation: The reverse reaction, the dehydrogenation of piperidines to pyridines, is also a significant transformation, particularly in the context of liquid organic hydrogen carriers (LOHCs) for hydrogen storage. rsc.org Supported pincer-ligated iridium catalysts have been investigated for the gas-phase acceptorless dehydrogenation of 4-methylpiperidine (B120128). rsc.org Palladium and platinum catalysts supported on silica (B1680970) gel are also effective for the catalytic dehydrogenation of piperidine to pyridine. google.comgoogle.com The reaction kinetics of piperidine dehydrogenation have been studied, revealing a negative order with respect to hydrogen partial pressure. utwente.nl

Cycloalkylation: This strategy involves the formation of the piperidine ring through the cyclization of a precursor that already contains the cyclohexyl moiety. An example of a related cyclization is the aza-Michael reaction, where an amine adds to an α,β-unsaturated ketone to form a piperidone, which can then be reduced to the corresponding piperidine. kcl.ac.uk

Aminomethylation: The Mannich reaction and its modifications represent a powerful tool for the synthesis of piperidine derivatives. nih.gov This reaction involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. While direct aminomethylation to form the this compound ring in one step is less common, the principle can be applied to build up the piperidine ring or to introduce substituents. For instance, aminomethylation of 8-hydroxyquinolines has been extensively studied. nih.gov

Stereoselective Synthesis of this compound and its Isomers

The synthesis of specific stereoisomers of this compound is crucial as different isomers can exhibit distinct biological activities. nih.gov Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or by resolving racemic mixtures.

For example, the enantiomers of 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) have been separated using classical crystallization with chiral resolving agents like d- and l-10-camphorsulfonic acid. nih.gov The absolute configuration of the potent (-)-trans-isomer was determined to be 1S,2R by single-crystal X-ray analysis. nih.gov

Modern synthetic strategies often employ asymmetric catalysis. For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts can produce chiral piperidines with high enantioselectivity. nih.gov Organocatalysis also offers powerful methods for the enantioselective synthesis of polysubstituted piperidines through domino reactions. acs.org Furthermore, diversity-oriented synthesis (DOS) strategies have been developed to access all possible stereoisomers of substituted piperidines, often employing techniques like anion relay chemistry followed by intramolecular cyclization. nih.gov

Derivatization Strategies for this compound Analogs

Once the core this compound scaffold is obtained, it can be further modified to create a diverse range of analogs. These derivatization strategies often target the nitrogen atom of the piperidine ring or the substituents on either the piperidine or cyclohexyl rings.

A common derivatization involves N-alkylation or N-acylation of the piperidine nitrogen. For example, 1-methyl-2-(4-methylcyclohexyl)piperidine (B12655080) is a known derivative. epa.gov Other modifications could include the introduction of functional groups onto the cyclohexyl ring or further substitution on the piperidine ring. For instance, the synthesis of various 4-substituted piperidines has been achieved through the olefination, acylation, or alkylation of the methyl group of 4-methylpyridine, followed by reduction of the pyridine ring. youtube.com

Functionalization of the Piperidine Nitrogen and Ring Carbons

The piperidine ring offers multiple sites for chemical modification, most notably the nitrogen atom and the carbon atoms of the ring.

Nitrogen Atom Functionalization: The secondary amine of the piperidine ring is a key site for functionalization. N-alkylation and N-acylation are common transformations. For instance, the nitrogen can be methylated to form 1-Methyl-2-(4-methylcyclohexyl)piperidine epa.gov. This type of modification is typically achieved by reacting the parent piperidine with an appropriate alkyl halide or through reductive amination.

Acylation of the nitrogen atom to form amides is another prevalent modification. The reaction of 4-methylpiperidine with (2-methylcyclohexyl)carbonyl chloride, for example, yields Piperidine, 4-methyl-1-((2-methylcyclohexyl)carbonyl)- ontosight.ai. These reactions are fundamental in peptide synthesis and for creating derivatives with altered electronic and steric properties.

Ring Carbon Functionalization: Direct and selective C-H functionalization of the piperidine ring is a more advanced strategy for creating analogs. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can introduce substituents at various positions of the piperidine ring. nih.gov The site of functionalization (C2, C3, or C4) can be controlled by the choice of the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.gov For example, using specific dirhodium tetracarboxylate catalysts, an arylacetate group can be selectively introduced at the C2 position of the piperidine ring. nih.gov While these studies often use N-Boc-piperidine as a model substrate, the principles can be extended to substituted piperidines like this compound.

Another approach involves the lithiation of N-Boc-protected piperidines. The kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines through lithiation with n-BuLi and sparteine (B1682161) allows for the enantioselective synthesis of 2,2-disubstituted piperidines. acs.org This methodology highlights a pathway to introduce functional groups at the C2 position adjacent to the nitrogen.

Table 1: Examples of Piperidine Ring Functionalization

| Starting Material | Reagent(s)/Catalyst | Type of Functionalization | Product |

|---|---|---|---|

| N-Boc-piperidine | Methyl aryldiazoacetate, Rh₂(R-TCPTAD)₄ | C2-H Insertion | C2-Arylacetate substituted piperidine nih.gov |

| N-Bs-piperidine | Methyl aryldiazoacetate, Rh₂(R-TPPTTL)₄ | C2-H Insertion | C2-Arylacetate substituted piperidine nih.gov |

| N-Boc-2-aryl-4-methylenepiperidine | n-BuLi, (+)-sparteine | C2-Lithiation/Kinetic Resolution | Enantioenriched (R)-2-aryl-4-methylenepiperidine acs.org |

| 4-Methylpiperidine | (2-Methylcyclohexyl)carbonyl chloride | N-Acylation | Piperidine, 4-methyl-1-((2-methylcyclohexyl)carbonyl)- ontosight.ai |

Chemical Modifications of the 4-Methylcyclohexyl Moiety

Modifications often target the methyl group or the cyclohexyl ring itself. The methyl group can potentially be oxidized to an alcohol or carboxylic acid. For example, the related compound 4-methylcyclohexanemethanol can be metabolized to 4-methylcyclohexanecarboxylic acid. wikipedia.org While not a direct synthetic transformation on the target molecule, it illustrates the chemical accessibility of the methyl group.

The hydroxyl group of related structures like (4-methylcyclohexyl)methanol (B126014) can be further modified, for instance, through esterification. Acetylation with acetic anhydride (B1165640) or acetyl chloride would yield (4-methylcyclohexyl) acetate, demonstrating a common reaction for alcohol functionalities on a cyclohexane (B81311) ring. nih.gov

Direct functionalization of the cyclohexyl ring is also a possibility, for instance, through free-radical halogenation, although achieving high regioselectivity can be challenging.

Table 2: Potential Modifications of the 4-Methylcyclohexyl Group (Based on Analogous Structures)

| Functional Group | Reagent(s) | Reaction Type | Resulting Functional Group | Reference (Analogous) |

|---|---|---|---|---|

| Methyl (-CH₃) | Oxidizing agents | Oxidation | Carboxylic Acid (-COOH) | wikipedia.org |

| Hydroxymethyl (-CH₂OH) | Acetic Anhydride | Esterification | Acetate Ester (-CH₂OAc) | nih.gov |

| Cyclohexane Ring | NBS, light/heat | Radical Halogenation | Brominated Cyclohexane | General Organic Chemistry |

Synthesis of Perfluorinated Analogs and Other Specialized Derivatives

The incorporation of fluorine into piperidine scaffolds is a significant area of research due to the unique properties fluorine imparts, such as increased metabolic stability and altered basicity.

Synthesis of Fluorinated Analogs: The synthesis of fluorinated piperidines can be challenging, often requiring multi-step sequences and pre-functionalized precursors. nih.gov A common strategy for creating fluorinated piperidines involves the dearomatization and subsequent highly diastereoselective hydrogenation of corresponding fluoropyridine precursors. nih.gov This method allows for the synthesis of all-cis-(multi)fluorinated piperidines. nih.gov Although not specifically detailed for this compound, this methodology could be adapted by starting with a suitably substituted fluoropyridine.

Another approach involves nucleophilic substitution with a fluoride (B91410) source. For example, radiofluorinated analogs, such as those used in positron emission tomography (PET), are often synthesized by displacing a leaving group like a mesylate with a [¹⁸F]fluoride ion. nih.govelsevierpure.com This has been successfully applied to create [¹⁸F]-labeled analogs of complex piperidine-containing molecules. nih.govelsevierpure.com

Other Specialized Derivatives: The synthesis of specialized derivatives is often driven by the need for specific biological or imaging properties. The preparation of radiolabeled compounds is a key example. Beyond fluorination, this can involve incorporating other isotopes. These derivatives are crucial tools for studying the distribution and binding of molecules in vivo. The synthesis of these complex molecules often involves multi-step procedures, culminating in the introduction of the radioisotope in the final steps. nih.govelsevierpure.com

Table 3: Strategies for Specialized Derivative Synthesis

| Derivative Type | Synthetic Strategy | Key Reagents/Precursors | Example Application | Reference |

|---|---|---|---|---|

| Fluorinated Piperidines | Dearomatization-Hydrogenation | Fluoropyridines, Hydrogen gas, Catalyst | Creating metabolically stable drug analogues | nih.gov |

| Radiofluorinated Piperidines | Nucleophilic Substitution | Mesylate precursor, [¹⁸F]Fluoride ion | PET imaging ligands | nih.govelsevierpure.com |

Isomerism of this compound: Diastereomers and Enantiomers

The structure of this compound features two stereogenic centers: one at the C2 position of the piperidine ring and another at the C4 position of the cyclohexane ring. The presence of these two chiral centers gives rise to a total of four possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is that of diastereomers. The four stereoisomers can be designated based on the relative and absolute configurations at the C2 and C4 centers. The cis and trans descriptors can be used to denote the relative orientation of the substituents on both rings. For the piperidine ring, this would refer to the relative orientation of the hydrogen atom at C2 and the lone pair on the nitrogen or a substituent on the nitrogen. For the cyclohexane ring, it refers to the orientation of the methyl group relative to the piperidinyl substituent.

The four stereoisomers are:

(2R, 4R)-2-(4-Methylcyclohexyl)piperidine and its enantiomer (2S, 4S)-2-(4-Methylcyclohexyl)piperidine.

(2R, 4S)-2-(4-Methylcyclohexyl)piperidine and its enantiomer (2S, 4R)-2-(4-Methylcyclohexyl)piperidine.

The pairs ((2R, 4R) and (2R, 4S)), ((2R, 4R) and (2S, 4R)), ((2S, 4S) and (2R, 4S)), and ((2S, 4S) and (2S, 4R)) are pairs of diastereomers.

Determination of Relative and Absolute Configuration

The precise determination of the relative and absolute configuration of the stereoisomers of this compound is crucial for understanding its chemical and biological properties. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Methods for Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of diastereomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, which is highly dependent on its spatial orientation.

In ¹H NMR, the coupling constants (J-values) between adjacent protons are particularly informative. The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is related to the dihedral angle between them, as described by the Karplus equation. For instance, a large coupling constant between the proton at C2 of the piperidine ring and the adjacent protons on the piperidine and cyclohexane rings would indicate a trans-diaxial relationship, suggesting a specific chair conformation.

The chemical shifts of the protons and carbons are also sensitive to the stereochemistry. For example, an axial substituent will typically shield the syn-axial protons, causing them to resonate at a higher field (lower ppm) in the ¹H NMR spectrum. Similarly, in ¹³C NMR, the chemical shifts of the ring carbons are influenced by the orientation of the substituents. An axial methyl group on the cyclohexane ring, for instance, will cause a characteristic upfield shift of the syn-axial carbons due to the gamma-gauche effect.

Table 1: Hypothetical ¹H NMR Data for a Diastereomer of this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Piperidine N-H | ~1.5-2.5 | broad singlet | |

| Piperidine C2-H | ~2.5-3.0 | multiplet | |

| Piperidine Ring CH₂ | ~1.2-1.9 | multiplet | |

| Cyclohexane C4-H | ~1.0-1.5 | multiplet | |

| Cyclohexane Ring CH₂ | ~0.8-1.8 | multiplet | |

| Cyclohexane CH₃ | ~0.8-1.0 | doublet | ~6-7 |

Table 2: Hypothetical ¹³C NMR Data for a Diastereomer of this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Piperidine C2 | ~55-65 |

| Piperidine C3, C5 | ~25-35 |

| Piperidine C4 | ~20-30 |

| Piperidine C6 | ~45-55 |

| Cyclohexane C1 | ~40-50 |

| Cyclohexane C2, C6 | ~30-40 |

| Cyclohexane C3, C5 | ~25-35 |

| Cyclohexane C4 | ~30-40 |

| Cyclohexane CH₃ | ~20-25 |

Single-Crystal X-ray Diffraction for Absolute Configuration

While NMR can establish the relative stereochemistry, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a suitable single crystal of one of the enantiomers, often as a salt with a chiral resolving agent of known absolute configuration (vide infra). The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of all atoms in the molecule, including their absolute stereochemistry. For example, in studies of related substituted piperidines, the absolute configuration has been successfully determined by forming diastereomeric salts with chiral acids like d- or l-10-camphorsulfonic acid and analyzing the resulting crystals via single-crystal X-ray diffraction. nih.gov

Conformational Analysis of the Piperidine and Cyclohexyl Rings in this compound

Both the piperidine and cyclohexane rings in this compound are most stable in a chair conformation. However, due to the presence of substituents, the rings can undergo ring-flipping to adopt different chair conformations, and the molecule as a whole will exist in a dynamic equilibrium of various conformers.

The piperidine ring can exist in two chair conformations, with the 4-methylcyclohexyl group being either in an equatorial or an axial position. Generally, a large substituent like the 4-methylcyclohexyl group will preferentially occupy the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. The orientation of the lone pair on the nitrogen atom also plays a role in the conformational preference.

Resolution of Enantiomers and Diastereomers

The separation of the stereoisomers of this compound is essential for studying their individual properties. Diastereomers have different physical properties (e.g., boiling point, melting point, solubility) and can often be separated by conventional techniques such as fractional crystallization or chromatography.

The resolution of enantiomers, which have identical physical properties in an achiral environment, requires the use of a chiral resolving agent. A common method is classical resolution, which involves the formation of diastereomeric salts by reacting the racemic mixture of the piperidine base with a single enantiomer of a chiral acid. For instance, chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid can be used. nih.gov

The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the piperidine base can be recovered by treatment with a base to remove the chiral acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules like this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the chemical environment, connectivity, and stereochemistry of the molecule.

High-Resolution ¹H NMR and ¹³C NMR Applications

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. The integration of the signals would correspond to the number of protons of each type. The chemical shifts (δ) would be influenced by the electron density around the protons, with protons closer to the electronegative nitrogen atom expected to appear at a lower field (higher ppm). The coupling of adjacent, non-equivalent protons would result in signal splitting (multiplicity), providing information on the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a distinct signal for each non-equivalent carbon atom in the molecule. The chemical shifts of the carbon signals would indicate their chemical environment (e.g., carbons bonded to nitrogen would be downfield). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further aid in distinguishing between CH, CH₂, and CH₃ groups.

Predicted NMR Data:

Based on the analysis of similar structures like 2-methylpiperidine (B94953) and 4-methylcyclohexanol, the following table presents predicted chemical shift ranges for the key nuclei in this compound.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Piperidine N-H | 1.5 - 2.5 (broad) | - |

| Piperidine C2-H | 2.5 - 3.0 | 55 - 65 |

| Piperidine C6-H (axial & equatorial) | 2.2 - 2.8 & 2.9 - 3.5 | 45 - 55 |

| Piperidine C3, C4, C5-H | 1.0 - 1.8 | 20 - 35 |

| Cyclohexyl C1'-H | 1.0 - 1.8 | 40 - 50 |

| Cyclohexyl C4'-H | 1.0 - 1.8 | 30 - 40 |

| Cyclohexyl CH₂ | 0.8 - 1.8 | 30 - 40 |

| Cyclohexyl CH₃ | 0.8 - 1.0 | 20 - 25 |

Note: These are estimated ranges and actual experimental values may vary depending on the solvent and stereochemistry.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbon atoms, helping to trace the connectivity of the piperidine and cyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. Each cross-peak would link a specific carbon signal to the signal of the proton(s) attached to it, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for connecting the piperidine and cyclohexyl rings by showing correlations between the C2 proton of the piperidine ring and carbons in the cyclohexyl ring, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks indicate that two protons are close to each other in space, which is invaluable for determining the relative stereochemistry of the substituents on both rings, including the cis/trans relationship between the cyclohexyl group at C2 and other substituents on the piperidine ring.

Mass Spectrometry (MS) in Fragment Analysis and Isomer Differentiation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In the case of this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) peak, confirming the molecular weight. More importantly, the fragmentation pattern would provide structural clues.

Expected Fragmentation Pattern:

The fragmentation of this compound would likely involve the following key pathways:

α-Cleavage: The bond between the C2 carbon of the piperidine ring and the cyclohexyl group is susceptible to cleavage, leading to the formation of a stable piperidinyl cation or a cyclohexyl radical. The loss of the cyclohexyl group would result in a significant fragment ion.

Ring Opening: The piperidine ring can undergo cleavage, leading to characteristic fragment ions.

Loss of Methyl Group: Fragmentation of the cyclohexyl ring could involve the loss of the methyl group.

Isomer Differentiation: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which helps in determining the elemental composition. While mass spectrometry alone may not be sufficient to differentiate between all possible stereoisomers, the relative abundances of certain fragment ions might differ between isomers due to stereochemical influences on fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be characterized by the following key absorption bands:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 (broad) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-H | Bending | 1350 - 1480 |

| C-N | Stretching | 1000 - 1250 |

The presence of a broad absorption band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretching vibration of the secondary amine in the piperidine ring. The sharp peaks in the 2850-3000 cm⁻¹ range would correspond to the C-H stretching vibrations of the piperidine and cyclohexyl rings.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Conformational Insights

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers, including enantiomers and diastereomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying these chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Since this compound itself lacks a strong chromophore to be directly analyzed by conventional CD in the accessible UV-Vis range, derivatization with a chromophoric group would be necessary. Alternatively, vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, could be employed to study the stereochemistry of the underivatized molecule.

Enantiomeric Purity: A pure enantiomer of a derivatized this compound would exhibit a characteristic CD spectrum, while its enantiomer would show a mirror-image spectrum. A racemic mixture would be CD-silent. This allows for the determination of enantiomeric excess.

Conformational Insights: The sign and magnitude of the CD signals are highly sensitive to the three-dimensional structure of the molecule. Therefore, CD spectroscopy can be used to study the preferred conformations of the piperidine and cyclohexyl rings and the relative orientation of the substituents. Theoretical calculations of CD spectra for different possible conformations can be compared with experimental data to determine the dominant conformer in solution.

Reactivity and Mechanistic Studies

Reaction Kinetics and Thermodynamic Parameters of 2-(4-Methylcyclohexyl)piperidine Transformations

The rate of reaction is significantly influenced by the solvent, temperature, and the nature of the reactants. For instance, in the synthesis of highly substituted piperidines, the choice of solvent can affect the reaction rate, with some studies indicating that ethanol (B145695) can enhance the rate compared to methanol. nih.govajgreenchem.com The activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined by studying the reaction at various temperatures using Arrhenius and Eyring plots. ajgreenchem.com For a typical bimolecular reaction leading to the formation of a piperidine (B6355638) derivative, the transition state is highly ordered, often resulting in a negative entropy of activation.

Thermodynamic stability is a crucial factor in piperidine chemistry, particularly concerning the conformation of the ring and its substituents. The piperidine ring, similar to cyclohexane (B81311), preferentially adopts a chair conformation to minimize steric strain. wikipedia.org For this compound, both the piperidine and cyclohexane rings will exist in chair conformations. The 4-methylcyclohexyl group at the C2 position of the piperidine ring can exist in either an axial or equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions. wikipedia.org The equilibrium between these conformers is a key thermodynamic parameter, influencing the compound's reactivity and the stereochemical outcome of its reactions.

| Parameter | General Influence on Piperidine Reactions | Inferred Relevance to this compound |

| Reaction Order | Typically second-order for N-functionalization. nih.govjlu.edu.cn | N-alkylation or N-acylation would be expected to follow second-order kinetics. |

| Solvent Effects | Polar solvents can influence transition state stability and reaction rates. ajgreenchem.com | The choice of solvent would be critical in controlling reaction kinetics. |

| Activation Energy (Ea) | Dependent on the specific reaction and electrophile. | Expected to be comparable to other 2-alkylpiperidines for similar reactions. |

| Enthalpy of Activation (ΔH‡) | Reflects the energy barrier of the reaction. ajgreenchem.com | Would be influenced by the steric hindrance of the methylcyclohexyl group. |

| Entropy of Activation (ΔS‡) | Often negative for bimolecular reactions due to an ordered transition state. ajgreenchem.com | A negative value would be anticipated for reactions at the nitrogen atom. |

| Thermodynamic Control | Favors the formation of the most stable stereoisomer. nih.gov | Reactions under thermodynamic control would favor products with the 4-methylcyclohexyl group in an equatorial position. |

Catalytic Reactions Involving the Piperidine Ring System and its Methylcyclohexyl Substituent

The piperidine ring and its substituents can participate in a variety of catalytic reactions, most notably hydrogenation and dehydrogenation. While specific studies on this compound are scarce, the behavior of related systems provides valuable insights.

Catalytic Dehydrogenation: The piperidine ring can be catalytically dehydrogenated to the corresponding pyridine (B92270). This reaction is typically carried out at elevated temperatures over catalysts such as palladium, platinum, or molybdenum disulfide. wikipedia.orggoogle.comgoogle.com For this compound, dehydrogenation would yield 2-(4-methylcyclohexyl)pyridine. The efficiency of this process would depend on the catalyst and reaction conditions.

Catalytic Hydrogenation: The synthesis of this compound can be achieved through the catalytic hydrogenation of 2-(4-methylphenyl)pyridine or 2-(cyclohex-3-enyl)pyridine. Catalysts such as platinum oxide (PtO2), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) are commonly employed for the reduction of the pyridine ring. researchgate.net The hydrogenation of the aromatic pyridine ring is a key step and often requires more forcing conditions than the reduction of a simple alkene.

Other Catalytic Reactions: The nitrogen atom of the piperidine ring can act as a ligand for metal catalysts, potentially influencing or participating in various cross-coupling reactions. For example, palladium-catalyzed reactions are widely used for C-N bond formation. google.com While not directly involving the reactivity of the piperidine ring itself, the nitrogen atom can be crucial in directing or stabilizing catalytic intermediates.

| Reaction Type | Catalyst | Potential Product from this compound |

| Dehydrogenation | Pd/C, Pt/SiO2, MoS2 wikipedia.orggoogle.comgoogle.com | 2-(4-Methylcyclohexyl)pyridine |

| N-Arylation | Palladium complexes | N-Aryl-2-(4-methylcyclohexyl)piperidine |

| N-Alkylation | Phase Transfer Catalysts | N-Alkyl-2-(4-methylcyclohexyl)piperidine |

Influence of Stereochemistry on Reaction Pathways and Selectivity

Stereochemistry plays a paramount role in the reactivity of this compound, which contains multiple stereocenters. The relative orientation of the substituents on both the piperidine and cyclohexane rings dictates the accessibility of reactive sites and the stability of transition states, thereby influencing reaction pathways and product selectivity.

Conformational Isomers and Reactivity: As previously mentioned, the 4-methylcyclohexyl group at the C2 position of the piperidine ring can be either axial or equatorial. The equatorial conformer is generally more stable and thus more populated at equilibrium. Reactions proceeding through a thermodynamically controlled pathway will favor products derived from the equatorial conformer. However, under kinetic control, the less stable axial conformer might react faster in certain cases, leading to a different product distribution. The stereochemistry of the 4-methyl group on the cyclohexane ring (cis or trans relative to the piperidine attachment point) also adds another layer of complexity.

Diastereoselective Reactions: When new stereocenters are formed during a reaction, the existing stereocenters in this compound can direct the stereochemical outcome. For example, in the alkylation of the piperidine nitrogen, the approach of the electrophile can be influenced by the bulky 4-methylcyclohexyl group, leading to diastereoselective formation of one stereoisomer over another. Similarly, reactions at the α-carbon to the nitrogen are highly dependent on the stereochemistry of the starting material. The formation of either a cis or trans relationship between the C2 and a newly introduced C6 substituent in a 2,6-disubstituted piperidine is a classic example of stereochemical control. rsc.org

Stereospecific Reactions: In a stereospecific reaction, the stereochemistry of the starting material directly determines the stereochemistry of the product. masterorganicchemistry.com For instance, an SN2 reaction at a chiral center within a substituent on the piperidine ring would proceed with inversion of configuration. The stereochemical integrity of the this compound core would be maintained, but the stereochemistry of the product would be directly tied to that of the reactant.

The synthesis of piperidines with specific stereochemistry often involves stereoselective methods such as the use of chiral auxiliaries, chiral catalysts, or biocatalysis. wikipedia.orgacs.org For example, the asymmetric hydrogenation of a corresponding pyridine precursor using a chiral catalyst can lead to the enantioenriched synthesis of a specific stereoisomer of this compound. researchgate.net

| Stereochemical Factor | Influence on Reactivity | Example |

| Conformational Equilibrium | Affects the ground state energy and accessibility of the reactive center. | The equatorial conformer is generally more reactive in thermodynamically controlled reactions. nih.gov |

| Existing Stereocenters | Direct the formation of new stereocenters, leading to diastereoselectivity. nih.gov | Asymmetric induction in the addition of a nucleophile to the piperidine ring. |

| Steric Hindrance | The bulky 4-methylcyclohexyl group can block certain reaction trajectories. | Can lead to selective reaction at the less hindered face of the molecule. |

| Chiral Catalysts/Auxiliaries | Enable the synthesis of specific enantiomers or diastereomers. acs.org | Asymmetric hydrogenation of a pyridine precursor to yield an enantiomerically pure piperidine. |

Applications in Advanced Chemical and Materials Research

Utilization as a Versatile Scaffold in Complex Organic Synthesis

The piperidine (B6355638) ring is a common structural motif in many biologically active compounds and natural products, making piperidine derivatives valuable building blocks in medicinal chemistry and organic synthesis. While the broader class of piperidine derivatives serves as a versatile scaffold for constructing more complex molecules, specific research detailing the use of 2-(4-Methylcyclohexyl)piperidine as a foundational scaffold in the synthesis of other complex organic compounds is not extensively documented in publicly available research. The inherent stereochemistry of the substituted cyclohexane (B81311) and piperidine rings presents potential for creating diverse molecular architectures.

Role in Catalysis and Hydrogen Storage Systems

A significant area of research for compounds structurally similar to this compound is their application in hydrogen storage technologies, specifically as Liquid Organic Hydrogen Carriers (LOHCs). These systems offer a promising method for the safe and efficient storage and transportation of hydrogen.

A closely related compound, 2-[(n-methylcyclohexyl)methyl]piperidine (H12-MBP), has been identified as a potential LOHC. ontosight.ai This compound, along with its dehydrogenated counterpart, 2-(n-methylbenzyl)pyridine (H0-MBP), forms a liquid-phase hydrogen carrier system with a theoretical hydrogen storage capacity of 6.15 wt%. ontosight.ai LOHC systems are advantageous because they typically involve organic compounds that are liquid at ambient temperature and pressure, allowing for the use of existing infrastructure for fuel transportation and storage. ontosight.ainih.gov

The release of hydrogen from the carrier molecule is achieved through a catalytic dehydrogenation process at elevated temperatures. ontosight.ai For the H12-MBP/H0-MBP pair, this process is an endothermic reaction, and finding an efficient and stable catalyst that can operate at relatively low temperatures is a primary research goal. ontosight.ai The thermal stability of both the hydrogenated and dehydrogenated forms is a critical requirement for a viable LOHC system, and H12-MBP exhibits a high boiling point (291–293 °C), which is favorable for dehydrogenation processes that typically occur above 250 °C. ontosight.ai

The development of effective catalysts is crucial for the practical application of LOHC systems. Research into the dehydrogenation of 2-[(n-methylcyclohexyl)methyl]piperidine has largely focused on supported palladium (Pd) catalysts. ontosight.aiajchem-a.com

Studies have shown that palladium supported on various materials, such as alumina (B75360) (Al2O3), ceria (CeO2), titania (TiO2), zirconia (ZrO2), and tin oxide (SnO2), can catalyze the dehydrogenation of H12-MBP. ajchem-a.com The choice of support material significantly influences the catalyst's performance, including H2 yield, reaction rate, and recyclability. ajchem-a.com For instance, a 5 wt% Pd/Al2O3 catalyst demonstrated the highest H2 yield (75.8%) and the fastest reaction rate. ajchem-a.com In contrast, Pd supported on CeO2, while showing a lower H2 yield, exhibited excellent recyclability due to strong metal-support interactions. ajchem-a.com

The method of catalyst preparation also plays a vital role. A one-pot solvent deficient precipitation (SDP) method has been used to synthesize mesoporous Pd-Al2O3 catalysts. ontosight.ai The final properties of these catalysts are highly dependent on calcination conditions, such as temperature and duration. ontosight.aichemicalbook.com It was found that a calcination temperature of 600 °C resulted in smaller Pd particles with higher dispersion, leading to better dehydrogenation activity. chemicalbook.com Further optimization showed that a shorter calcination time (e.g., 1 hour) at this temperature yielded superior dehydrogenation efficiency. chemicalbook.com

Below is a data table summarizing the performance of different supported Pd catalysts in the dehydrogenation of H12-MBP.

| Catalyst Support | Mean Pd Particle Size (nm) | H2 Yield (%) | Reaction Rate (k1, min⁻¹) | Recyclability |

| Al₂O₃ | 5.76 | 75.8 | 0.076 | - |

| CeO₂ | 3.45 | 67.1 | 0.030 | High |

| TiO₂ | - | - | - | - |

| ZrO₂ | - | - | - | - |

| SnO₂ | - | - | - | - |

Data sourced from studies on 2-[(n-methylcyclohexyl)methyl]piperidine. ajchem-a.com

Inclusion in Specialized Emulsions and Advanced Material Formulations (Focus on physicochemical properties in materials science)

While the physicochemical properties of piperidine derivatives are of interest for various applications in materials science, including the formulation of specialized emulsions, specific research detailing the inclusion of this compound in such systems is not widely available. The potential for this compound to be used in advanced material formulations would be dependent on properties such as its solubility, thermal stability, and interfacial behavior, which are not extensively characterized in the context of materials science outside of its LOHC application.

Emerging Research Areas and Future Directions

Development of Novel and Sustainable Synthetic Routes for 2-(4-Methylcyclohexyl)piperidine

The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that are often resource-intensive and can generate significant waste. The current research trend is shifting towards more sustainable and efficient synthetic strategies. For this compound, future research will likely focus on the adoption of green chemistry principles.

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Recent advancements have demonstrated the successful biocatalytic synthesis of various piperidine derivatives. jocpr.comresearchgate.net For instance, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been effectively used in multicomponent reactions to produce polysubstituted piperidines. jocpr.comresearchgate.net Another promising approach involves the use of a biocatalytic cascade featuring a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) to produce enantiomerically pure substituted piperidines from keto acids. researchgate.net These methodologies could be adapted for the synthesis of this compound, potentially offering a greener and more efficient route.

Flow Chemistry and Electrochemistry: Continuous flow synthesis and electrochemical methods are gaining traction as sustainable alternatives to traditional batch processing. google.comgoogle.com Flow electrochemistry, for example, has been utilized for the efficient and scalable synthesis of 2-substituted N-formylpiperidines, which are versatile intermediates for further functionalization. google.comgoogle.com Applying such techniques to the synthesis of this compound could lead to improved yields, reduced reaction times, and enhanced safety profiles.

Catalytic Hydrogenation: The hydrogenation of corresponding pyridine (B92270) precursors is a common method for producing piperidines. nih.govwikipedia.org Research into more sustainable catalysts, such as those based on earth-abundant metals or novel catalyst supports, could significantly improve the environmental footprint of this process. For instance, the dehydrogenation of a related compound, 2-[(n-methylcyclohexyl)methyl]piperidine, has been studied using mesoporous Pd-Al2O3 catalysts, indicating the potential for catalytic advancements in this area. chemicalbook.comepa.gov

Table 1: Emerging Sustainable Synthetic Strategies for Piperidine Derivatives

| Synthetic Strategy | Key Advantages | Potential for this compound Synthesis |

|---|---|---|

| Biocatalysis | High selectivity, mild conditions, reduced waste | Adaptation of enzyme cascades (e.g., CAR, ω-TA, IRED) or lipase-catalyzed reactions. |

| Flow Chemistry | Scalability, improved safety, enhanced reaction control | Continuous hydrogenation or electrochemical synthesis of precursors. |

| Green Catalysis | Use of sustainable materials, lower environmental impact | Development of non-precious metal catalysts for pyridine hydrogenation. |

Integration of Advanced Computational and Machine Learning Approaches in Discovery

The integration of computational tools and machine learning (ML) is revolutionizing the discovery and optimization of new chemical entities. For this compound, these approaches can accelerate the identification of new properties and applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that relates the chemical structure of a compound to its biological activity. nih.gov For piperidine derivatives, QSAR studies have been used to predict their inhibitory activity against various biological targets. nih.gov Such models could be developed for this compound and its analogs to predict their potential therapeutic activities.

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational methods provide insights into the binding interactions between a ligand and a biological target at the atomic level. nih.govrsc.orgresearchgate.net By simulating the docking of this compound into the active sites of different enzymes or receptors, researchers can predict its potential biological targets and design more potent analogs. nih.govrsc.orgresearchgate.net For instance, computational studies on other piperidine derivatives have been used to identify potential inhibitors for targets like the main protease of SARS-CoV-2. researchgate.netresearchgate.net

Machine Learning in Drug Discovery: Machine learning algorithms can be trained on large datasets of chemical structures and their properties to predict the characteristics of new compounds. clinmedkaz.orgmdpi.com This can be applied to predict various properties of this compound, such as its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, which is crucial for drug development. researchgate.netmdpi.com

Table 2: Computational and Machine Learning Approaches for this compound Research

| Approach | Application | Potential Insights |

|---|---|---|

| QSAR | Predicting biological activity | Identification of structural features crucial for therapeutic effects. |

| Molecular Docking | Identifying potential biological targets | Understanding binding modes and designing more potent analogs. |

| MD Simulations | Assessing the stability of ligand-protein complexes | Elucidating the dynamic behavior of the compound at the active site. |

| Machine Learning | Predicting ADMET properties | Early assessment of drug-likeness and potential liabilities. |

Exploration in Novel Materials Science Applications

While the primary focus of piperidine derivatives has been in medicinal chemistry, their unique chemical properties also make them attractive candidates for applications in materials science. The exploration of this compound in this domain is an emerging area with significant potential.

Polymer Science: Piperidine derivatives can be used as monomers or as building blocks for functional polymers. google.com For instance, piperidine-containing polymers have been investigated for various applications, including as stabilizers for other polymers. google.com The specific structure of this compound, with its combination of a heterocyclic ring and a cycloaliphatic group, could impart unique thermal and mechanical properties to polymers.

Corrosion Inhibitors: Organic compounds containing nitrogen and sulfur atoms, such as piperidine derivatives, are known to be effective corrosion inhibitors for metals like steel. jocpr.comresearchgate.netresearchgate.net They function by adsorbing onto the metal surface and forming a protective film. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the corrosion inhibition potential of piperidine derivatives. jocpr.comresearchgate.net The this compound molecule, with its nitrogen atom, could be explored for its efficacy in preventing corrosion, particularly in acidic environments.

Curing Agents for Epoxy Resins: Amines are widely used as curing agents for epoxy resins, and piperidine derivatives have been investigated for this purpose. researchgate.netgoogle.com The curing process involves the reaction of the amine with the epoxy groups, leading to a cross-linked polymer network. The reactivity and the final properties of the cured resin are influenced by the structure of the amine. The use of this compound as a curing agent could lead to epoxy resins with tailored properties, such as improved thermal stability or mechanical strength.

While specific research on this compound in these materials science applications is currently limited, the known functionalities of the piperidine scaffold suggest that this is a promising area for future investigation.

Rational Design of Next-Generation Chemical Entities Based on the this compound Scaffold

The this compound scaffold provides a versatile platform for the rational design of new chemical entities with tailored properties, particularly for therapeutic applications.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for a desired effect. For example, studies on other cyclohexylpiperidine derivatives have revealed how stereochemistry and substituent positioning can dramatically impact potency and selectivity. nih.gov

Fragment-Based Drug Discovery (FBDD): The piperidine ring is a common fragment in many approved drugs. rsc.org In FBDD, small molecular fragments are screened for their ability to bind to a biological target, and then grown or combined to create more potent lead compounds. The this compound structure can be considered a valuable 3D fragment for screening against various therapeutic targets. rsc.org

Scaffold Hopping and Bioisosteric Replacement: The this compound core can serve as a starting point for scaffold hopping, where the core structure is replaced with a different but functionally equivalent scaffold to improve properties like potency, selectivity, or pharmacokinetics. Bioisosteric replacement of different parts of the molecule can also be employed to fine-tune its properties.

The unique combination of a piperidine ring and a substituted cyclohexyl group in this compound offers a rich chemical space for the design of next-generation therapeutic agents targeting a wide range of diseases. nih.govresearchgate.netmdpi.commdpi.com

Q & A

Q. Optimization Strategies :

- Solvent Choice : Higher yields are observed in dichloromethane compared to THF due to better solubility of intermediates .

- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions (e.g., over-alkylation).

- Catalyst Screening : Test alternative bases (e.g., K₂CO₃) or catalysts (e.g., piperidine itself for Knoevenagel-like reactions, as in ).

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Answer :

Characterization should combine multiple techniques to confirm structure and purity:

Q. Data Interpretation Tips :

- Compare experimental spectra with computational predictions (e.g., Density Functional Theory, DFT) to resolve ambiguities in stereochemistry .

- Use X-ray crystallography (if crystalline) for absolute configuration determination, as demonstrated for similar piperidine derivatives in .

Advanced: How can computational methods like DFT elucidate the conformational and electronic properties of this compound?

Answer :

Density Functional Theory (DFT) is critical for predicting:

- Conformational Stability : Calculate energy differences between axial and equatorial orientations of the 4-methylcyclohexyl group. For example, used DFT to analyze piperidine ring puckering and substituent effects.

- Electronic Properties :

- Methodology :

Advanced: How can researchers resolve contradictions between experimental and computational data for piperidine derivatives?

Answer :

Conflicts often arise in stereochemical assignments or reaction mechanisms. Strategies include:

- Revisiting Synthesis Purity : Impurities (e.g., diastereomers) may skew spectroscopic data. Repurify via preparative HPLC or recrystallization .

- Parameter Adjustment in DFT : Test alternative functionals (e.g., M06-2X for non-covalent interactions) or solvent models (e.g., PCM for polar environments) .

- Cross-Validation with Multiple Techniques : For example, combine NOESY NMR (to assess spatial proximity) with IR/Raman data (to confirm functional groups) .

Basic: What safety protocols are critical when handling this compound?

Q. Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261 in ).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501 in ).

- Storage : Keep in airtight containers away from oxidizers (e.g., HNO₃) at 2–8°C ().

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?

Q. Answer :

- Analog Synthesis : Modify the cyclohexyl group (e.g., introduce halogens or hydroxyls) and compare bioactivity ().

- In Silico Docking : Use AutoDock or Schrödinger to predict binding affinities with target proteins (e.g., GPCRs common in piperidine drug interactions) .

- Pharmacokinetic Profiling : Assess metabolic stability via hepatic microsome assays and correlate with logP values (calculated via ChemDraw).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.